3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with a unique structure that combines a benzotriazinone core with a piperazine and phenylpropenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,2,3-benzotriazin-4(3H)-one with a suitable piperazine derivative, followed by the introduction of the phenylpropenyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenylpropenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one: shares similarities with other benzotriazinone derivatives and piperazine-containing compounds.
Benzotriazinone derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Piperazine-containing compounds: Widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer specific properties and potential applications not found in other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C23H25N5O2/c29-22(12-14-28-23(30)20-10-4-5-11-21(20)24-25-28)27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2/b9-6+ |
InChI Key |
YVJPPSMSDGIIIG-RMKNXTFCSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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